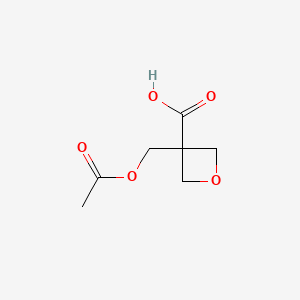
disodium;(1,2,3,4,5,6-13C6)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Disodium adipate is typically prepared by reacting adipic acid with sodium hydroxide. The reaction proceeds as follows:
C6H10O4 (adipic acid) + 2 NaOH → Na2C6H8O4 (disodium adipate) + 2 H2O
This reaction is carried out under controlled conditions to ensure complete neutralization of adipic acid .
Industrial Production Methods
In industrial settings, the production of disodium adipate involves large-scale neutralization of adipic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and mixing rates .
化学反応の分析
Types of Reactions
Disodium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disodium adipate can yield different carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Disodium adipate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a metabolic tracer in studies involving metabolic pathways and processes.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in medical preparations.
Industry: It is employed in the production of polymers, resins, and other industrial products.
作用機序
The mechanism of action of disodium adipate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) in solution .
類似化合物との比較
Similar Compounds
Sodium succinate: Another sodium salt of a dicarboxylic acid, used similarly as a buffering agent.
Sodium citrate: A sodium salt of citric acid, commonly used in food and pharmaceutical industries.
Sodium tartrate: A sodium salt of tartaric acid, used in various industrial applications.
Uniqueness
Disodium adipate is unique in its specific buffering capacity and its role in the production of certain polymers and resins. Its isotopic labeling (13C6) makes it particularly valuable in metabolic studies and tracer experiments .
特性
分子式 |
C6H8Na2O4 |
|---|---|
分子量 |
196.06 g/mol |
IUPAC名 |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChIキー |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
異性体SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
正規SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)







![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
